![molecular formula C19H15NO4 B2973976 N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034284-65-4](/img/structure/B2973976.png)

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

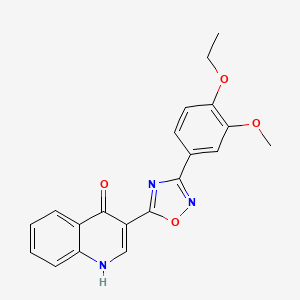

The compound “N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains a benzodioxole and a furan ring. Benzodioxole is a type of organic compound that consists of a benzene ring fused to a dioxole ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” would be complex due to the presence of multiple ring structures. The benzodioxole portion of the molecule would consist of a benzene ring fused to a dioxole ring . The furan portion would consist of a five-membered ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

The chemical reactions involving “N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” would likely depend on the specific conditions and reagents used. Benzodioxole compounds can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” would depend on its specific molecular structure. Benzodioxole is a colorless liquid and is a component of coal tar . Furan is a colorless, volatile, and flammable liquid .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has shown potential in antimicrobial applications. The furan moiety is known for its effectiveness against a variety of microbial strains. Research indicates that derivatives of this compound could be synthesized and evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis .

Anticancer Properties

The benzodioxole structure is a common feature in many anticancer agents. Studies suggest that the compound could be modified to target specific cancer cells, providing a pathway for the development of new oncological treatments .

Flavoring Agent in Food Industry

Compounds with similar structures have been used as flavoring agents due to their savory and umami properties. While not directly referenced for the compound at hand, it’s plausible that it could be explored for use in enhancing flavors in food products .

Synthesis of Heterocyclic Compounds

The compound’s structure is conducive to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds can serve as building blocks for a wide range of pharmaceuticals .

Biological Activity Modulation

The presence of the furan and benzodioxole moieties suggests that this compound could be used to modulate biological activities such as anti-inflammatory and antipyretic effects. This is based on the known activities of similar compounds .

Drug Discovery

Given its complex structure, the compound could be a candidate for drug discovery programs, especially in the search for drugs with novel mechanisms of action. Its unique chemical features make it a valuable molecule for pharmacological studies .

Material Science

The compound’s molecular framework could be utilized in material science research, particularly in the development of organic semiconductors or other materials that require stable, organic compounds with specific electronic properties .

Supramolecular Chemistry

The benzodioxole and furan rings in the compound provide opportunities for the formation of supramolecular structures, which are essential in the development of new materials and nanotechnology applications .

Orientations Futures

The future research directions for “N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” could involve studying its potential biological activities, given that other benzodioxole and furan compounds have shown various biological activities . Additionally, research could be conducted to optimize its synthesis process and to explore its potential applications in various fields.

Mécanisme D'action

Target of Action

Similar compounds have been reported to have antitumor activities , suggesting potential targets within cancer cells.

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cells .

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may affect pathways related to cell growth and survival .

Result of Action

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has been found to have antitumor activity, with some compounds showing potent growth inhibition properties . This suggests that the compound’s action results in the inhibition of cancer cell growth.

Action Environment

It’s important to note that this compound has shown promising antitumor activity, making it a potential candidate for further study in cancer treatment .

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c21-19(15-5-6-17-18(9-15)24-12-23-17)20-10-13-1-3-14(4-2-13)16-7-8-22-11-16/h1-9,11H,10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPCSFZQICHDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)

![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)